2,3,6-Tri-O-octyl-alpha-cyclodextrin

Overview

Description

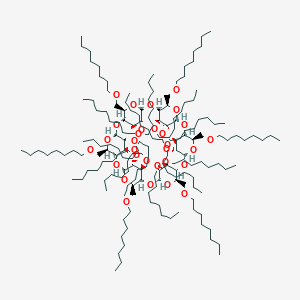

α-Cyclodextrin (α-CD) is a cyclic oligosaccharide composed of six α-1,4-linked D-glucopyranose units, forming a truncated cone structure with a hydrophobic cavity and hydrophilic exterior . The 2,3,6-Tri-O-octyl-α-cyclodextrin derivative is synthesized by substituting the hydroxyl groups at the 2-, 3-, and 6-positions of each glucose unit with octyl (-O-C₈H₁₇) chains. This modification enhances lipophilicity, reduces aqueous solubility, and increases affinity for hydrophobic guest molecules compared to unmodified α-CD . Such derivatives are widely explored in drug delivery, catalysis, and supramolecular chemistry due to their tunable cavity properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6-Tri-O-octyl-alpha-cyclodextrin typically involves the selective alkylation of alpha-cyclodextrin. The process begins with the protection of the hydroxyl groups at the 2 and 3 positions, followed by the selective alkylation of the hydroxyl groups at the 6 position using octyl halides under basic conditions. After deprotection, the hydroxyl groups at the 2 and 3 positions are alkylated with octyl halides to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 2,3,6-Tri-O-octyl-alpha-cyclodextrin primarily undergoes substitution reactions due to the presence of multiple hydroxyl groups. These reactions include nucleophilic substitution and esterification.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide or potassium carbonate. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.

Esterification: Reagents such as acyl chlorides or anhydrides are used in the presence of a base like pyridine or triethylamine.

Major Products: The major products formed from these reactions are various alkylated and esterified derivatives of this compound, which can be further functionalized for specific applications .

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Delivery Systems

TOαCD is primarily used in pharmaceutical formulations to enhance the solubility and bioavailability of poorly soluble drugs. Its amphiphilic nature allows it to form inclusion complexes with hydrophobic drugs, thus improving their therapeutic efficacy.

- Key Benefits:

- Increased solubility and dissolution rates.

- Enhanced stability of drug formulations.

- Reduction of gastrointestinal side effects.

Case Study:

A study demonstrated that TOαCD significantly improved the solubility of the anti-inflammatory drug naproxen. The inclusion complex formed between TOαCD and naproxen showed a 50% increase in solubility compared to the drug alone, highlighting its potential for enhanced oral bioavailability .

| Drug | Enhancement Method | Key Findings |

|---|---|---|

| Naproxen | Inclusion Complexation | 50% increased solubility |

| Ibuprofen | Complexation with TOαCD | Improved dissolution rate |

| Curcumin | Formulation with TOαCD | Enhanced stability and bioavailability |

Food Technology

2.1 Food Preservation

TOαCD is utilized in food technology as a carrier for bioactive compounds, enhancing their stability and efficacy as preservatives. Its ability to encapsulate flavors and aromas allows for the development of food products with improved sensory characteristics.

- Applications:

- Encapsulation of essential oils for flavor retention.

- Stabilization of vitamins and antioxidants to prolong shelf life.

Case Study:

Research indicated that TOαCD encapsulated clove essential oil effectively preserved the quality of meat products. The inclusion complex reduced lipid oxidation significantly compared to controls, demonstrating its potential as a natural preservative in food formulations .

| Bioactive Compound | Application Area | Key Findings |

|---|---|---|

| Clove Essential Oil | Meat Preservation | Reduced lipid oxidation |

| Vitamin D3 | Fortified Foods | Enhanced stability and bioavailability |

Environmental Applications

3.1 Heavy Metal Remediation

TOαCD has shown promise in environmental applications, particularly in the remediation of heavy metal contamination. Its ability to form stable complexes with heavy metals enhances their solubility and facilitates removal from contaminated sites.

- Mechanism:

- Formation of stable inclusion complexes with heavy metals.

- Enhanced extraction efficiency from aqueous environments.

Case Study:

A study explored the complexation of lead ions with TOαCD, demonstrating a significant reduction in lead concentrations in contaminated water samples. The results indicated that TOαCD could be an effective agent for environmental decontamination .

| Heavy Metal | Remediation Method | Key Findings |

|---|---|---|

| Lead | Complexation with TOαCD | Significant reduction in concentration |

| Cadmium | Aqueous Extraction | Enhanced removal efficiency |

Analytical Chemistry

4.1 Chiral Recognition

TOαCD is employed as a chiral selector in analytical chemistry for the separation of enantiomers. Its structural properties allow it to selectively interact with specific enantiomers, facilitating their detection and quantification.

- Applications:

- Enantiomeric resolution in pharmaceutical analysis.

- Chiral sensing at interfaces.

Case Study:

Research demonstrated that TOαCD effectively resolved enantiomers of various pharmaceutical compounds, providing a reliable method for assessing enantiomeric purity in drug formulations .

| Compound | Method | Key Findings |

|---|---|---|

| S-Captopril | Chiral Resolution | Effective separation achieved |

| Propranolol | Enantioselective Sensing | Improved detection limits |

Mechanism of Action

The mechanism of action of 2,3,6-Tri-O-octyl-alpha-cyclodextrin is primarily based on its ability to form inclusion complexes with various guest molecules. The hydrophobic cavity of the cyclodextrin can encapsulate hydrophobic molecules, while the hydrophilic exterior interacts with the aqueous environment. This property is utilized in drug delivery to enhance the solubility and stability of hydrophobic drugs. The molecular targets and pathways involved depend on the specific guest molecule being encapsulated .

Comparison with Similar Compounds

Comparison with Similar α-Cyclodextrin Derivatives

Structural and Physicochemical Properties

The substitution pattern and alkyl/aryl group size critically influence solubility, cavity dimensions, and host-guest interactions. Key analogs and their properties are summarized below:

Functional Differences

- Solubility : Methyl and acetyl derivatives retain partial water solubility due to shorter substituents, whereas octyl and benzyl derivatives are predominantly soluble in organic solvents .

- Cavity Accessibility : Bulky groups (e.g., benzyl, octyl) reduce cavity accessibility, limiting inclusion complex formation with large guest molecules. Methyl and acetyl groups impose lesser steric hindrance .

- Applications :

Research Findings and Trends

- Drug Delivery : Octyl derivatives show superior loading capacity for hydrophobic drugs like paclitaxel compared to methyl or acetyl analogs, attributed to stronger van der Waals interactions .

- Supramolecular Chemistry: Benzyl and octyl derivatives form self-assembled aggregates (e.g., vesicles) in aqueous solutions, whereas methylated analogs remain monomeric .

- Environmental Impact : Longer alkyl chains (e.g., octyl) may raise biodegradability concerns compared to smaller substituents like methyl .

Biological Activity

2,3,6-Tri-O-octyl-alpha-cyclodextrin (TOCD) is a modified cyclodextrin that has garnered attention for its potential biological activities, particularly in drug delivery and bioactive compound stabilization. Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with various molecules, enhancing their solubility and stability. This article delves into the biological activity of TOCD, supported by recent research findings, case studies, and data tables.

Molecular Structure

- Molecular Formula : C180H348O30

- Molecular Weight : 3,048.61 g/mol

TOCD consists of a cyclodextrin core with three octyl groups attached at the 2, 3, and 6 positions, which significantly alters its physicochemical properties compared to native cyclodextrins.

Drug Delivery Enhancement

TOCD has shown promise in enhancing the delivery of various bioactive compounds by improving their solubility and stability. For instance:

- Antitumor Activities : Research indicates that TOCD can improve the solubility of hydrophobic drugs, leading to enhanced antitumor efficacy. In a study involving the complexation of TOCD with camptothecin, a well-known anticancer agent, it was observed that the inclusion complex exhibited increased cytotoxicity against various cancer cell lines compared to the free drug form .

Toxicological Studies

The safety profile of TOCD has been assessed in several studies:

- Acute Toxicity : In animal studies, doses of TOCD were administered to rats and mice. Results indicated that high doses (up to 2000 mg/kg) led to mild symptoms such as sluggishness but did not result in mortality within the observation period .

- Chronic Exposure : Long-term feeding studies revealed gastrointestinal disturbances at higher concentrations (15% in diet), including diarrhea and emaciation .

Pharmacokinetics

The pharmacokinetic behavior of TOCD has been evaluated through various routes of administration:

- Absorption and Distribution : Following oral administration, TOCD exhibited a low blood concentration initially (<0.2% of the dose), with maximum levels reached at approximately 12 hours post-administration. The half-life was noted to be around 36 hours .

Case Studies

-

Case Study on Anticancer Activity :

- Objective : To evaluate the efficacy of TOCD complexed with doxorubicin.

- Methodology : Doxorubicin was complexed with TOCD and tested against breast cancer cell lines (MCF7).

- Findings : The complex demonstrated significantly higher cytotoxicity compared to free doxorubicin, attributed to improved solubility and cellular uptake.

-

Case Study on Antimicrobial Activity :

- Objective : Assessing the antimicrobial properties of TOCD when complexed with enrofloxacin.

- Methodology : Enrofloxacin was complexed with TOCD and tested against E. coli and S. aureus.

- Findings : The inclusion complex showed enhanced antimicrobial activity due to improved solubility and stability in aqueous solutions .

Comparative Data Table

| Compound | Biological Activity | Improved Characteristics | Test Subject |

|---|---|---|---|

| Camptothecin + TOCD | Antitumor | Increased cytotoxicity | Breast cancer cell lines (MCF7) |

| Doxorubicin + TOCD | Antitumor | Enhanced solubility | Breast cancer cell lines (MCF7) |

| Enrofloxacin + TOCD | Antimicrobial | Improved solubility | E. coli, S. aureus |

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for 2,3,6-Tri-O-octyl-alpha-cyclodextrin, and what methodological challenges arise during its preparation?

- Answer : The synthesis typically involves regioselective octylation of α-cyclodextrin hydroxyl groups at the 2-, 3-, and 6-positions. A key challenge is controlling substitution uniformity, as incomplete or over-substitution can alter host-guest interactions. Common methods include using bulky protecting groups or phase-transfer catalysts to direct octylation . Characterization via NMR (e.g., , ) and MALDI-TOF mass spectrometry is critical to confirm substitution patterns and purity .

Q. How can researchers characterize the structural integrity and degree of substitution (DS) in this compound?

- Answer : Quantitative NMR integrates peak areas of octyl protons (δ 0.8–1.5 ppm) against cyclodextrin anomeric protons (δ ~5 ppm) to calculate DS. Complementary techniques like elemental analysis (C/H ratios) and FTIR (C-O-C stretching at 1100 cm) validate substitution. For advanced validation, 2D NMR (e.g., HSQC) resolves positional isomers .

Q. What experimental designs are used to assess the host-guest binding capacity of this compound with hydrophobic molecules?

- Answer : Isothermal titration calorimetry (ITC) quantifies binding constants () and thermodynamic parameters (ΔH, ΔS). Fluorescence spectroscopy (e.g., using pyrene as a probe) measures changes in emission spectra upon inclusion. Phase-solubility studies (Higuchi method) determine solubility enhancement of guest molecules, with data analyzed via Benesi-Hildebrand plots .

Advanced Research Questions

Q. How can researchers reconcile contradictory solubility data for this compound across studies?

- Answer : Discrepancies often stem from variations in substitution homogeneity, solvent polarity, or measurement techniques. To resolve this, standardize synthesis protocols (e.g., reaction time, purification steps) and employ orthogonal characterization (e.g., DSC for crystallinity, DLS for aggregation). Meta-analysis of published data using multivariate regression can identify confounding variables like temperature or ionic strength .

Q. What strategies optimize the yield of this compound while minimizing byproducts?

- Answer : Reaction optimization via Design of Experiments (DoE) identifies critical factors (e.g., molar ratio of octylating agent, catalyst concentration). For example, using anhydrous DMF as a solvent reduces hydrolysis side reactions. Post-synthetic purification via size-exclusion chromatography (SEC) or preparative HPLC isolates the target compound from under-/over-substituted derivatives .

Q. How can molecular dynamics (MD) simulations elucidate the mechanism of guest inclusion in this compound?

- Answer : MD simulations parameterized with force fields (e.g., GAFF) model host-guest interactions, tracking metrics like binding energy and cavity occupancy. Validate simulations with experimental data (e.g., ITC, X-ray crystallography). For instance, simulations may reveal that octyl chains enhance hydrophobic interactions but reduce cavity accessibility, explaining differential binding across guest molecules .

Q. Methodological Considerations

- Contradiction Analysis : Use triangulation by comparing data from multiple techniques (e.g., NMR, ITC, XRD) to resolve conflicting results. For example, if solubility studies conflict with binding assays, assess whether aggregation or solvent effects alter apparent affinity .

- Research Frameworks : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to formulate questions. For instance, a study on "How does this compound modulate drug release kinetics in pH-responsive hydrogels?" aligns with novelty and relevance .

Properties

IUPAC Name |

(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31S,32R,33S,34R,35S,36R,37S,38R,39S,40R,41S,42R)-31,32,33,34,35,36,37,38,39,40,41,42-dodecaoctoxy-5,10,15,20,25,30-hexakis(octoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C180H348O30/c1-19-37-55-73-91-109-127-181-145-151-157-163(187-133-115-97-79-61-43-25-7)169(193-139-121-103-85-67-49-31-13)175(199-151)206-158-152(146-182-128-110-92-74-56-38-20-2)201-177(171(195-141-123-105-87-69-51-33-15)164(158)188-134-116-98-80-62-44-26-8)208-160-154(148-184-130-112-94-76-58-40-22-4)203-179(173(197-143-125-107-89-71-53-35-17)166(160)190-136-118-100-82-64-46-28-10)210-162-156(150-186-132-114-96-78-60-42-24-6)204-180(174(198-144-126-108-90-72-54-36-18)168(162)192-138-120-102-84-66-48-30-12)209-161-155(149-185-131-113-95-77-59-41-23-5)202-178(172(196-142-124-106-88-70-52-34-16)167(161)191-137-119-101-83-65-47-29-11)207-159-153(147-183-129-111-93-75-57-39-21-3)200-176(205-157)170(194-140-122-104-86-68-50-32-14)165(159)189-135-117-99-81-63-45-27-9/h151-180H,19-150H2,1-18H3/t151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163+,164+,165+,166+,167+,168+,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMPVMBYXMRFORE-YHIDQUJYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOCC1C2C(C(C(O1)OC3C(OC(C(C3OCCCCCCCC)OCCCCCCCC)OC4C(OC(C(C4OCCCCCCCC)OCCCCCCCC)OC5C(OC(C(C5OCCCCCCCC)OCCCCCCCC)OC6C(OC(C(C6OCCCCCCCC)OCCCCCCCC)OC7C(OC(O2)C(C7OCCCCCCCC)OCCCCCCCC)COCCCCCCCC)COCCCCCCCC)COCCCCCCCC)COCCCCCCCC)COCCCCCCCC)OCCCCCCCC)OCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCOC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3OCCCCCCCC)OCCCCCCCC)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4OCCCCCCCC)OCCCCCCCC)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5OCCCCCCCC)OCCCCCCCC)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6OCCCCCCCC)OCCCCCCCC)O[C@@H]7[C@H](O[C@H](O2)[C@@H]([C@H]7OCCCCCCCC)OCCCCCCCC)COCCCCCCCC)COCCCCCCCC)COCCCCCCCC)COCCCCCCCC)COCCCCCCCC)OCCCCCCCC)OCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C180H348O30 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90435201 | |

| Record name | 140395-31-9 (name error) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2993 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140395-31-9 | |

| Record name | 140395-31-9 (name error) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.